Citarinostat (formerly known as ACY-241 and CC-96241) is a potent, orally bioavailable, second-generation histone deacetylase (HDAC) inhibitor with significant selectivity for HDAC6. [, ] It acts by inhibiting HDAC enzymes, leading to the accumulation of highly acetylated chromatin histones, chromatin remodeling, and altered gene expression. [, ] Citarinostat exhibits promising antineoplastic activity in various cancer models, including multiple myeloma, non-small cell lung cancer, and ovarian cancer. [, , , ]
Citarinostat was developed by Acetylon Pharmaceuticals and is structurally related to another HDAC6 inhibitor, ACY-1215. The compound has been characterized for its ability to selectively inhibit HDAC6, distinguishing it from other HDAC inhibitors that may target multiple isoforms.
Citarinostat falls under the category of histone deacetylase inhibitors, specifically targeting the class II HDAC6 isoform. This classification is critical as it influences its biological activity and therapeutic potential.
The synthesis of citarinostat involves several key steps:
Citarinostat has a complex molecular structure characterized by a hydroxamic acid moiety, which is essential for its HDAC inhibitory activity. The specific chemical formula for citarinostat is .
The structural representation typically includes two functional domains that facilitate interaction with the target enzyme, enhancing its selectivity .
Citarinostat primarily engages in deacetylation reactions within cellular environments:
Experimental studies have demonstrated that treatment with citarinostat can alter cell signaling pathways involved in cancer progression .
Citarinostat's mechanism of action involves:
Citarinostat has been explored for various applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3